5'-Fluoro-2'-methylacetophenone

Descripción general

Descripción

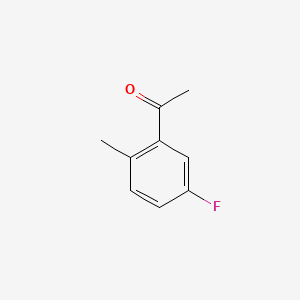

5’-Fluoro-2’-methylacetophenone is an organic compound with the molecular formula C9H9FO It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the 5’ position and a methyl group at the 2’ position

Análisis Bioquímico

Biochemical Properties

5’-Fluoro-2’-methylacetophenone plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins .

Cellular Effects

The effects of 5’-Fluoro-2’-methylacetophenone on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, 5’-Fluoro-2’-methylacetophenone can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 5’-Fluoro-2’-methylacetophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions can result in changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-Fluoro-2’-methylacetophenone can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 5’-Fluoro-2’-methylacetophenone remains stable under ambient temperature conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5’-Fluoro-2’-methylacetophenone vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects may also be observed at high doses, including potential impacts on organ function and overall health . Threshold effects, where a specific dosage level leads to a sudden change in biological activity, have also been reported .

Metabolic Pathways

5’-Fluoro-2’-methylacetophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in key metabolic processes, potentially altering the levels of specific metabolites . These interactions can have downstream effects on cellular metabolism and overall biochemical function .

Transport and Distribution

Within cells and tissues, 5’-Fluoro-2’-methylacetophenone is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity . The transport and distribution of 5’-Fluoro-2’-methylacetophenone are critical factors that determine its overall effects on cellular function .

Subcellular Localization

The subcellular localization of 5’-Fluoro-2’-methylacetophenone plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5’-Fluoro-2’-methylacetophenone can influence its interactions with biomolecules and its overall biochemical effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Fluoro-2’-methylacetophenone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol and fluorine-containing reagents.

Fluorination: The phenol group is first protected, and then the fluorine atom is introduced at the 5’ position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Acetylation: The protected phenol is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the acetyl group at the 1’ position.

Deprotection: Finally, the protecting group is removed to yield 5’-Fluoro-2’-methylacetophenone.

Industrial Production Methods

In an industrial setting, the production of 5’-Fluoro-2’-methylacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5’-Fluoro-2’-methylacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: 5’-Fluoro-2’-methylbenzoic acid.

Reduction: 5’-Fluoro-2’-methylphenylethanol.

Substitution: 5’-Methoxy-2’-methylacetophenone.

Aplicaciones Científicas De Investigación

5’-Fluoro-2’-methylacetophenone has a broad range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.

Mecanismo De Acción

The mechanism of action of 5’-Fluoro-2’-methylacetophenone involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s reactivity and ability to form stable intermediates. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research to elucidate its full mechanism of action.

Comparación Con Compuestos Similares

Similar Compounds

2’-Methylacetophenone: Lacks the fluorine atom, resulting in different reactivity and properties.

5’-Fluoroacetophenone: Lacks the methyl group, affecting its steric and electronic characteristics.

4’-Fluoro-2’-methylacetophenone: Fluorine atom is at a different position, leading to variations in chemical behavior.

Uniqueness

5’-Fluoro-2’-methylacetophenone is unique due to the combined presence of both the fluorine atom and the methyl group, which impart distinct electronic and steric effects

Actividad Biológica

5'-Fluoro-2'-methylacetophenone (FMAP) is a fluorinated aromatic ketone that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₉FO and a molecular weight of approximately 168.17 g/mol. The compound features a fluorine atom at the 5' position and a methyl group at the 2' position of the acetophenone structure. The presence of the fluorine atom enhances lipophilicity, which is crucial for its biological activity.

The biological activity of FMAP is primarily attributed to its interaction with various biomolecules:

- Enzyme Interaction : FMAP can bind to specific enzymes, leading to inhibition or activation, which affects metabolic pathways.

- Cell Signaling : The compound influences cell signaling pathways, impacting gene expression and cellular metabolism.

- Subcellular Localization : Its distribution within cellular compartments is essential for its biological effects, as it may target specific organelles.

Antimicrobial Properties

Research indicates that FMAP exhibits significant antimicrobial activity against various pathogens. Its fluorinated structure enhances binding affinity to bacterial targets, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

FMAP has been studied for its potential anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines. The mechanism involves:

- Induction of ER Stress : Treatment with FMAP has been linked to increased expression of G2/M checkpoint proteins while reducing ribosomal protein expression, indicating a stress response that may lead to cancer cell death.

- Cytotoxicity : In various assays, FMAP demonstrated cytotoxic effects with IC₅₀ values ranging from 0.82 to 1.23 μM in brain cancer models .

Case Studies

- In Vitro Studies on Anticancer Activity :

-

Antimicrobial Efficacy :

- Various assays demonstrated FMAP's effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Significant | Enhanced binding to bacterial targets |

| Anticancer | Cytotoxic (IC₅₀: 0.82–1.23 μM) | Induces ER stress; alters MMP expression |

Structure-Activity Relationship (SAR)

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Fluorine at 5' position | Enhanced lipophilicity; potential drug candidate |

| 3'-Fluoro-2'-methylacetophenone | Fluorine at 3' position | Different electrophilic reactivity |

| 4'-Fluoro-2'-methylacetophenone | Fluorine at 4' position | Potentially different biological activity |

Propiedades

IUPAC Name |

1-(5-fluoro-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNFQEFWFYTFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571683 | |

| Record name | 1-(5-Fluoro-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29427-49-4 | |

| Record name | 1-(5-Fluoro-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.